molecular formula C21H21N5O3S B12164139 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide

Cat. No.: B12164139
M. Wt: 423.5 g/mol
InChI Key: FKZOPQOTIOWUBD-UHFFFAOYSA-N
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Description

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is a complex organic compound with a unique structure that combines a naphthalene ring, a tetrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene and benzenesulfonamide precursors. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group and an amine group.

    Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an azide and a nitrile.

    Coupling Reaction: The naphthalene derivative is coupled with the tetrazole ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and benzenesulfonamide rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(naphthalen-1-yl)benzamide
  • N-(naphthalen-1-yl)-5-(1H-tetrazol-5-yl)benzenesulfonamide
  • 2-methoxy-N-(naphthalen-1-yl)-5-(1H-tetrazol-5-yl)benzamide

Uniqueness

2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-methoxy-N-naphthalen-1-yl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C21H21N5O3S/c1-14(2)26-21(22-24-25-26)16-11-12-19(29-3)20(13-16)30(27,28)23-18-10-6-8-15-7-4-5-9-17(15)18/h4-14,23H,1-3H3

InChI Key

FKZOPQOTIOWUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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